molecular formula C26H22ClN3O5S B11087221 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11087221
M. Wt: 524.0 g/mol
InChI Key: HHNCWRJUKBFRDF-UHFFFAOYSA-N
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Description

2-{3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a benzodioxole ring, a chlorophenyl group, and an imidazolidinone core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chlorophenyl intermediates, followed by their coupling under specific conditions to form the imidazolidinone core. Key steps include:

    Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of Chlorophenyl Intermediate: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride.

    Coupling Reaction: The benzodioxole and chlorophenyl intermediates are coupled using a base-catalyzed reaction to form the imidazolidinone core.

    Final Assembly: The final compound is assembled by reacting the imidazolidinone intermediate with 4-methoxyphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(2H-13-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its complex structure, which combines multiple functional groups, leading to diverse chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H22ClN3O5S

Molecular Weight

524.0 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H22ClN3O5S/c1-33-20-9-5-18(6-10-20)28-24(31)13-21-25(32)30(19-7-3-17(27)4-8-19)26(36)29(21)14-16-2-11-22-23(12-16)35-15-34-22/h2-12,21H,13-15H2,1H3,(H,28,31)

InChI Key

HHNCWRJUKBFRDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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